PTH-histidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

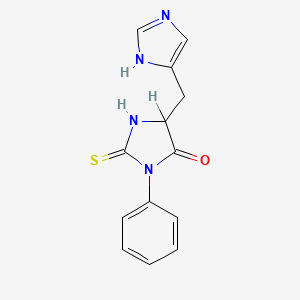

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392939 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5835-68-7 | |

| Record name | PTH-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Histidine Identification and Its Importance As a Proteinogenic Amino Acid

The discovery of histidine dates back to 1896, when it was independently isolated by German biochemist Albrecht Kossel and Swedish chemist Sven Gustaf Hedin from protein hydrolysates. wikipedia.orgnih.govhistorydraft.comebi.ac.uk Its name is derived from the Greek word "histos," meaning tissue, where it was first found. wikipedia.orgebi.ac.uk Initially considered essential only for infants, longer-term studies have since demonstrated that histidine is an essential amino acid for adults as well, meaning it must be obtained from the diet. wikipedia.orgnutrivore.comnewworldencyclopedia.org

Histidine is one of the 20 standard amino acids used in the biosynthesis of proteins. wikipedia.orgbyjus.com Its significance is rooted in the unique chemical properties of its imidazole (B134444) side chain. byjus.comtestbook.commdpi.com This ring structure is aromatic and possesses a pKa value of approximately 6.0, which is close to physiological pH. nih.govtestbook.comrsc.org This characteristic allows the side chain to act as both a proton donor and acceptor in biological environments, making it a versatile participant in acid-base catalysis. nih.govnewworldencyclopedia.orgscite.ai Consequently, histidine is frequently found in the active sites of many enzymes, where it plays a critical role in their catalytic functions. nih.govnewworldencyclopedia.orgnih.gov Furthermore, the imidazole ring is an effective chelator of metal ions such as zinc, copper, and iron, a property vital for the structure and function of numerous metalloproteins, including hemoglobin. mdpi.comnih.gov

Table 1: Properties of L-Histidine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C6H9N3O2 | testbook.com |

| Molecular Mass | 155.157 g/mol | testbook.com |

| Essential Status | Essential | wikipedia.orgnutrivore.com |

| Key Functional Group | Imidazole Ring | testbook.commdpi.com |

| Side Chain pKa | ~6.0 | nih.govrsc.org |

| Primary Codons | CAU, CAC | wikipedia.org |

Overview of Parathyroid Hormone Pth As a Key Peptide Hormone

Parathyroid Hormone (PTH) is a polypeptide hormone secreted by the four small parathyroid glands located in the neck. wikipedia.orgbyjus.comscielo.br It is a single-chain peptide composed of 84 amino acids and is the principal regulator of calcium and phosphate (B84403) levels in the blood. wikipedia.orgnih.govmybiosource.com The primary function of PTH is to increase blood calcium concentrations when they fall below the normal range. wikipedia.orgclevelandclinic.org

PTH exerts its effects on three main target organs: bones, kidneys, and the intestine. wikipedia.orgclevelandclinic.orgteachmephysiology.com

Bones: PTH stimulates osteoclasts, cells that break down bone tissue, to release calcium into the bloodstream. wikipedia.orgmybiosource.comteachmephysiology.com

Kidneys: It enhances the reabsorption of calcium from the urine, preventing its loss. byjus.comclevelandclinic.org PTH also promotes the excretion of phosphate and stimulates the final step in the activation of vitamin D. wikipedia.orgclevelandclinic.org

Intestine: The activated vitamin D, in turn, increases the absorption of dietary calcium from the small intestine. byjus.comclevelandclinic.org

The secretion of PTH is tightly controlled by a negative feedback loop based on blood calcium levels. teachmephysiology.com The biologically active portion of the hormone is primarily located in its N-terminal region, specifically the first 34 amino acids. wikipedia.orgoup.com This fragment, known as PTH(1-34) or teriparatide, is capable of binding to the PTH type 1 receptor (PTH1R) and initiating the physiological response. wikipedia.orgnih.gov

Establishing Pth Histidine As a Multifaceted Research Focus in Peptide Biochemistry and Analytical Science

Positional Analysis of Histidine within PTH Sequence

Identification of Histidine Residues in Human Parathyroid Hormone

The primary structure of human parathyroid hormone (hPTH) contains histidine residues at specific positions within its 84-amino acid sequence. Detailed sequencing has identified these positions to be at 9, 14, and 32. The N-terminal 1-34 fragment of PTH, which is sufficient for full biological activity, contains all three of these crucial histidine residues.

Role of Histidine in PTH Receptor Binding and Selectivity

The interaction between PTH and its receptors, primarily the type 1 PTH receptor (PTH1R) and type 2 PTH receptor (PTH2R), is a complex process governed by specific amino acid residues. Histidine residues within PTH are critical determinants of this binding and the subsequent cellular response.

Allosteric and Specificity-Switching Functions of Key Histidine Residues

A pivotal example of histidine's role is at position 5. While human PTH has an isoleucine at this position, PTHrP contains a histidine. This single amino acid difference acts as a "specificity switch" that dictates the ligand's ability to activate PTH2R. PTH, with isoleucine-5, can activate both PTH1R and PTH2R. In contrast, PTHrP, with histidine-5, binds effectively to PTH1R but poorly to PTH2R, resulting in a lack of activation. Substituting the isoleucine at position 5 in PTH with a histidine diminishes its potency at the PTH2R. Conversely, replacing the histidine at position 5 in PTHrP with an isoleucine significantly enhances its ability to activate PTH2R. This demonstrates the profound influence of the residue at this position on receptor selectivity.

Furthermore, the histidine at position 9 has been identified as a "hot-spot" residue that engages in allosteric coupling with the PTH receptor, influencing the receptor's interaction with β-arrestin. This allosteric modulation by specific histidine residues highlights their dynamic role in fine-tuning receptor signaling.

Mechanistic Insights into Histidine's Contribution to PTH-Receptor Activation

The binding of PTH to its receptor is a two-step process. The C-terminal portion of the PTH(1-34) fragment first docks with the N-terminal extracellular domain of the receptor. Subsequently, the N-terminal region of PTH, containing the critical histidine residues, inserts into the transmembrane domain of the receptor, leading to its activation.

The histidine at position 9, upon insertion into the receptor's transmembrane bundle, plays a crucial role in the conformational changes that lead to receptor activation and subsequent G-protein coupling. The protonation state of the histidine side chain, which is influenced by the local pH environment, can affect its interaction with the receptor and modulate signaling pathways. This ability to act as a proton donor or acceptor allows histidine to participate in intricate hydrogen-bonding networks that stabilize the ligand-receptor complex and facilitate signal transduction.

Dynamic Behavior and Environmental Responsiveness of Histidine Side Chains within PTH

The imidazole side chain of histidine has a pKa value near physiological pH, meaning it can exist in both protonated (positively charged) and deprotonated (neutral) states. This property makes the histidine residues within PTH highly responsive to the microenvironment. The charge and hydrogen-bonding capacity of the histidine side chains can be influenced by changes in pH at the cell surface or within endosomes.

This dynamic behavior is critical for the hormone's function. For instance, the protonation state of histidine can influence the stability of the PTH-receptor complex and the duration of signaling. Molecular dynamics simulations have shown that histidine side chains can form favorable interactions with other amino acid residues, including other histidines or arginine, which can stabilize specific conformations of the peptide. This environmental responsiveness allows for a fine-tuning of PTH's biological activity based on the physiological context.

Interactive Data Table: Histidine Residues in Human PTH(1-34)

| Position | Amino Acid | Role in Receptor Interaction |

| 9 | Histidine | Allosteric modulation, receptor activation |

| 14 | Histidine | Part of the N-terminal active domain |

| 32 | Histidine | Part of the N-terminal active domain |

Interactive Data Table: Key Residues in PTH/PTHrP Receptor Selectivity

| Peptide | Residue at Position 5 | PTH1R Activation | PTH2R Activation |

| PTH | Isoleucine | Yes | Yes |

| PTHrP | Histidine | Yes | No |

| [His5]PTH | Histidine | Yes | Reduced |

| [Ile5]PTHrP | Isoleucine | Yes | Yes |

pH-Dependent Conformational Dynamics and Catalytic Implications of Histidine in Protein Environments

The imidazole side chain of histidine is notable for its ability to transition between a neutral and a positively charged state at physiological pH levels, making it a versatile amino acid in protein structures. nih.govacs.org This characteristic allows histidine to play a crucial role in the pH-dependent conformational dynamics of proteins, influencing their stability and function. nih.govplos.orgresearchgate.net

The protonation state of histidine is highly sensitive to its local environment. asm.org Lowering the pH can lead to the protonation of histidine, which in turn can disrupt interactions that stabilize a protein's conformation at a higher pH. researchgate.net This can trigger significant structural changes, such as the transition from a globular form to an extended β-sheet structure. researchgate.net Studies have identified specific structural motifs, such as histidine-containing aromatic pockets and the proximity of histidine to serine, as key elements in stabilizing the higher-pH conformations of proteins. researchgate.net

The versatility of histidine's interactions is further highlighted by its ability to engage in π-π, cation-π, and CH-π interactions, depending on its protonation state. acs.org Quantum chemical calculations have shown that histidine can participate robustly in both π-π and cation-π interactions, underscoring its capacity to act as either a π system or a cation. acs.org Even when protonated and positively charged, stacked histidine pairs can exhibit favorable interactions in a solvated environment. acs.org These pH-dependent interactions are critical for the structural integrity and potential conformational shifts in proteins. acs.org

From a catalytic perspective, histidine is a key residue in the active sites of many enzymes due to its efficient proton-shuttling ability, which significantly enhances catalysis. nih.govpnas.org In catalytic triads, often found in hydrolases like serine proteases, histidine acts as a general base. nih.govwikipedia.org It abstracts a proton from a serine, threonine, or cysteine residue, thereby activating it as a nucleophile to attack the substrate. wikipedia.org The aspartate or glutamate (B1630785) residue in the triad (B1167595) forms a hydrogen bond with histidine, increasing the pKa of its imidazole nitrogen and making it a more potent base. wikipedia.org Histidine also facilitates the departure of the leaving group by donating a proton. wikipedia.org A well-known example is the histidine proton shuttle in carbonic anhydrases, which rapidly transports protons away from a zinc-bound water molecule to regenerate the active form of the enzyme. wikipedia.org

Interactive Table: pH-Dependent Properties of Histidine in Proteins

| Property | Description | Significance in Proteins |

| Protonation State | Can exist as neutral (His0) or positively charged (His+) near physiological pH. nih.gov | Influences electrostatic and short-range interactions, enabling diverse molecular interactions. nih.gov |

| Conformational Trigger | Changes in pH can alter the protonation state, leading to significant conformational changes in the protein. researchgate.netasm.org | Critical for the function of pH-dependent proteins, such as viral fusion proteins. researchgate.netasm.org |

| Catalytic Activity | Acts as a proton shuttle and a general base in enzyme active sites. nih.govwikipedia.org | Essential for the catalytic mechanism of enzymes like serine proteases and carbonic anhydrase. nih.govwikipedia.orgwikipedia.org |

| Interaction Versatility | Participates in π-π, cation-π, and hydrogen bonding interactions. acs.org | Contributes to protein stability and can modulate conformational ensembles. acs.org |

Metal Ion Coordination by Histidine in PTH and its Functional Impact

Histidine residues are effective chelators of metal ions, a property conferred by the nitrogen atoms in their imidazole side chains which can act as electron donors. nih.gov This ability to coordinate with metal ions is a critical aspect of the structure and function of many proteins, including parathyroid hormone (PTH). nih.govnih.gov

Research has demonstrated that the interaction between PTH and metal ions, particularly zinc (Zn(II)), can significantly modulate the hormone's biological activity. nih.govnih.gov Studies have shown a negative correlation between zinc levels and serum PTH concentrations. nih.gov The introduction of a metal-binding motif into a fragment of rat PTH, specifically by substituting asparagine with histidine at position 10, resulted in a peptide that was approximately eight times more potent as an agonist in the presence of zinc. nih.gov This enhancement of agonist activity was dependent on the presence of the native histidine at position 14 and was specific to zinc, as other divalent metal ions did not produce the same effect. nih.gov

Spectroscopic analyses, including circular dichroism and nuclear magnetic resonance, indicated that zinc does not enhance the activity of the histidine-substituted PTH fragment by simply inducing a helical structure. nih.gov Instead, the data suggest the formation of a ternary complex involving the modified PTH fragment, a zinc ion, and the extracellular loop/transmembrane domain region of the PTH-1 receptor. nih.gov This suggests that metal binding can alter the conformation of the hormone to improve its affinity for its receptor or directly facilitate the formation of the hormone-receptor complex. nih.gov

The coordination of metal ions by histidine is a complex process. Histidine can act as a bidentate or tridentate ligand, and the resulting coordination geometry can be influenced by the specific metal ion and the surrounding environment. mdpi.com For instance, with transition metals like Mn2+, Fe2+, and Co2+, histidine can facilitate an octahedral coordination geometry, often involving water molecules. mdpi.com However, with Cu2+ and Zn2+, the coordination can differ. mdpi.com The ability of histidine to form diverse and functional binding sites through proton transfer and tautomerization further complicates these interactions. mdpi.com

In the context of PTH, oxidation of the histidine residue can occur when copper is used instead of iron in experimental systems, highlighting the specific nature of metal-histidine interactions. researchgate.net The binding of metal ions can have a profound impact on the biological activity of proteins. arxiv.org It can induce structural changes that influence downstream biological functions. arxiv.org The binding of a non-specific metal ion can distort the geometry of a metal-binding site and impair the protein's activity. mdpi.com

Interactive Table: Impact of Zinc on Histidine-Substituted PTH Analogue

| Parameter | Observation | Implication |

| Agonist Potency | ~8-fold increase in the presence of Zn(II). nih.gov | Zinc enhances the biological activity of the PTH analogue. |

| Histidine Dependence | Enhancement requires both the substituted His at position 10 and the native His at position 14. nih.gov | Specific histidine residues are crucial for the zinc-mediated effect. |

| Metal Specificity | Effect is specific to Zn(II); other divalent metals are not effective. nih.gov | The interaction is highly specific to the chemical properties of zinc. |

| Structural Change | Spectroscopic data do not support simple helix induction by zinc. nih.gov | The mechanism is more complex than a simple conformational change in the peptide alone. |

| Proposed Mechanism | Formation of a ternary complex: PTH analogue-Zn(II)-PTH-1 receptor. nih.gov | Zinc likely acts as a bridge or conformational lock to facilitate receptor binding and activation. |

Oxidative Degradation of Histidine Residues within Parathyroid Hormone

Oxidation is a significant chemical degradation pathway for protein-based pharmaceuticals and endogenous proteins. tsijournals.com The side chains of several amino acids, including histidine, methionine, tryptophan, cysteine, and tyrosine, are particularly vulnerable to oxidation. tsijournals.comwikipedia.org In the context of parathyroid hormone, a model protein used in numerous stability studies, the oxidation of its three histidine residues has been investigated under various conditions. tsijournals.com

The primary and most stable oxidation product of histidine is 2-oxo-histidine. iris-biotech.deacs.org Studies using metal-catalyzed oxidation on human parathyroid hormone (1-34) have identified 2-oxo-histidine as a key product resulting from the oxidation of the histidine residue at position 9 (His9). acs.org Other potential oxidation products of histidine reported in the literature, though not all specifically identified in PTH, include aspartic acid and asparagine. googleapis.com

It is important to distinguish histidine oxidation products from those of other susceptible amino acids. While the prompt mentions kynurenine (B1673888) and N-formylkynurenine as examples, these are well-established oxidation products of tryptophan, not histidine. tsijournals.comiris-biotech.degoogleapis.comnih.govmdpi.com The oxidation of tryptophan residues in peptides can lead to the formation of N-formylkynurenine, kynurenine, 5-hydroxytryptophan, and ox-indole alanine. tsijournals.comgoogleapis.com Given that PTH contains a tryptophan residue, these products can also be formed when the protein is subjected to certain oxidative stressors, complicating the analysis of degradation pathways. tsijournals.com

The type of oxidant and the presence of catalysts strongly influence which amino acid residues are modified and the resulting products. Studies on PTH (1-34) have demonstrated this specificity.

Hydrogen Peroxide (H₂O₂) : On its own, H₂O₂ primarily oxidizes the two methionine residues (Met8 and Met18) in PTH. tsijournals.comnih.gov

2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) : AAPH, a free-radical generator, predominantly oxidizes tryptophan and methionine residues in PTH. tsijournals.comnih.govresearchgate.net

Metal-Catalyzed Oxidation (Copper and Iron) : The presence of transition metals significantly alters the oxidation profile. Oxidation of histidine residues in PTH has been observed specifically in the presence of copper (Cu(II)). tsijournals.comnih.govresearchgate.net When iron (Fe(II)) is used with H₂O₂ (the Fenton reagent), oxidation is directed mainly towards methionine and tryptophan residues. tsijournals.comresearchgate.net Specifically, a system of ferrous ethylenediaminetetraacetic acid (EDTA) and H₂O₂ was found to cause site-specific oxidation of both Met8 and His9 in human PTH (1-34). acs.orgencyclopedia.pub

Table 1: Research Findings on Oxidant-Specific Effects in PTH

| Oxidant/System | Primary Target Residues in PTH | Key Oxidation Products | References |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methionine | Methionine Sulfoxide | tsijournals.com, nih.gov |

| AAPH | Tryptophan, Methionine | Kynurenine, N-formylkynurenine | tsijournals.com, researchgate.net |

| H₂O₂ + Fe(II) / Fe(III) | Methionine, Tryptophan | Methionine Sulfoxide, Oxidized Tryptophan | tsijournals.com, nih.gov |

| H₂O₂ + Cu(II) | Histidine | 2-oxo-histidine | tsijournals.com, researchgate.net, googleapis.com, nih.gov |

| Ferrous EDTA/H₂O₂ | Methionine-8, Histidine-9 | Methionine Sulfoxide, 2-oxo-histidine | encyclopedia.pub, acs.org |

The oxidation of amino acid residues within PTH can lead to significant changes in its three-dimensional structure, which in turn can block its interaction with the PTH receptor and result in a loss of biological activity. plos.org While the oxidation of methionine residues, particularly Met8, is known to cause a substantial reduction in PTH's bioactivity, the oxidation of histidine also contributes to this loss. plos.orgacs.orguni-heidelberg.de

The oxidation of the histidine at position 9 (His9) may directly affect the biological activity of human PTH (1-34), as this residue is located in the N-terminal region responsible for receptor binding and activation. encyclopedia.pub Metal-catalyzed oxidation that targets His9 can also induce hydrolytic cleavage of the peptide bond between Met8 and His9, further compromising the protein's integrity. acs.org The conversion of native amino acids to their oxidized forms alters properties like hydrophobicity and can disrupt the precise conformational structure required for receptor engagement, leading to diminished or lost function. acs.orgresearchgate.net

Oxidant-Specific Effects on Histidine Oxidation in PTH (e.g., Hydrogen Peroxide, 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), Copper)

Other Enzymatic and Chemical Modifications of Histidine in Peptides and Proteins

Beyond oxidative damage, histidine residues are subject to a variety of controlled enzymatic modifications that play key roles in cellular regulation. These post-translational modifications (PTMs) are generally reversible and include phosphorylation, methylation, and hydroxylation. rsc.orgresearchgate.net

Protein phosphorylation is a fundamental PTM for regulating cellular processes. nih.gov While serine, threonine, and tyrosine phosphorylation are most studied, histidine phosphorylation is also a critical, though more labile, modification. wikipedia.org The imidazole ring of histidine can be phosphorylated on either of its two nitrogen atoms, creating two isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis). nih.govresearchgate.net

Histidine Kinases : In mammals, the NME (non-metastatic cells 1, protein, expressed in) family of proteins, specifically NME1 and NME2, are the primary known histidine kinases. nih.govresearchgate.net They catalyze the transfer of a phosphate group to a histidine residue on a substrate protein.

Histidine Phosphatases : The reverse reaction, dephosphorylation, is catalyzed by specific phosphohistidine (B1677714) phosphatases. researchgate.net Three such enzymes have been identified in mammals: Protein Histidine Phosphatase 1 (PHPT1), LHPP (Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase), and PGAM5 (Phosphoglycerate Mutase Family Member 5). researchgate.net

This reversible modification is crucial for signal transduction pathways, regulation of ion channels, and metabolic processes. nih.govresearchgate.net

Table 2: Key Enzymes in Reversible Histidine Phosphorylation

| Enzyme Type | Specific Enzyme | Isomer Formed/Removed | Key Function | References |

|---|---|---|---|---|

| Kinase | NME1, NME2 | 1-pHis, 3-pHis | Adds phosphate group to histidine | nih.gov, researchgate.net |

| Phosphatase | PHPT1 | 1-pHis, 3-pHis | Removes phosphate group from histidine | nih.gov, researchgate.net |

| Phosphatase | LHPP | 1-pHis, 3-pHis | Removes phosphate group from histidine | researchgate.net |

| Phosphatase | PGAM5 | 1-pHis, 3-pHis | Removes phosphate group from histidine | researchgate.net |

Histidine residues can also undergo methylation and hydroxylation, which are important PTMs influencing protein function and stability. rsc.orgntu.edu.sg

Methylation : Histidine methylation involves the enzymatic addition of a methyl group to one of the nitrogen atoms of the imidazole ring, creating N1-methylhistidine or N3-methylhistidine. nih.gov This modification is catalyzed by S-adenosylmethionine (SAM)-dependent protein histidine methyltransferases (HMTs). rsc.org Recently, enzymes such as SETD3 and METTL9 have been identified as human histidine methyltransferases. nih.govnih.govresearchgate.net Histidine methylation has been implicated in regulating protein synthesis, cytoskeletal dynamics, and cell signaling. rsc.orgnih.gov

Hydroxylation : The hydroxylation of histidine is another PTM that can occur in proteins. rsc.orgresearchgate.net This modification, along with others like phosphorylation and methylation, contributes to the diverse functional landscape of proteins within the cell. rsc.org

Chemical Modifiers and Their Effects on Histidine Reactivity (e.g., Diethyl Pyrocarbonate (DEPC))

The reactivity of histidine residues within a peptide chain, such as in Parathyroid Hormone (PTH), can be probed and altered through the use of specific chemical modifiers. One of the most extensively used reagents for this purpose is Diethyl Pyrocarbonate (DEPC). wikipedia.org DEPC is a highly reactive compound that acylates nucleophilic residues, with a notable specificity for the imidazole ring of histidine under mild conditions. nih.gov This specific modification has been instrumental in identifying essential histidine residues at the active sites of numerous enzymes and in studying their roles in protein function. koreascience.kracs.org

The primary reaction of DEPC with histidine involves the carbethoxylation of the imidazole nitrogen atoms. psu.ac.th This reaction typically occurs at a near-neutral pH, where the imidazole ring is at least partially deprotonated, as DEPC preferentially reacts with the unprotonated form of histidine. acs.org The modification results in the formation of N-carbethoxyhistidine derivatives. wikipedia.orgpsu.ac.th This addition of a carbethoxy group to the imidazole ring prevents its protonation, which can lead to a decrease in the net positive charge of the peptide and alter its structural and functional properties. psu.ac.th

The chemical modification of histidine by DEPC is not always exclusive to this residue. Under certain conditions, DEPC can also react with other nucleophilic amino acid side chains, such as those of lysine, cysteine, and tyrosine. wikipedia.orgbitesizebio.comresearchgate.net However, the reaction with histidine is generally the most rapid and pronounced, especially at a pH around 7. nih.gov The specificity of the modification can be assessed through various analytical techniques, including UV-visible spectroscopy, where the formation of the carbethoxy-histidine adduct gives a characteristic absorbance peak around 240 nm. acs.org

A key feature of the DEPC-histidine modification is its reversibility. The carbethoxylated histidine residue can be restored to its original state by treatment with a nucleophile like hydroxylamine (B1172632) at a neutral pH. wikipedia.orgpsu.ac.th This reversibility is a valuable tool in chemical modification studies, as it helps to confirm that the observed effects on protein or peptide function are indeed due to the modification of histidine residues. koreascience.krnih.gov

In the context of peptidyl-tRNA hydrolase (Pth), a study utilizing DEPC demonstrated the critical role of a specific histidine residue. Chemical modification with DEPC led to the inactivation of the enzyme, and the stoichiometry of this inhibition indicated that the modification of a single histidine residue was responsible for the loss of catalytic activity. This finding underscores the utility of DEPC in pinpointing functionally critical histidine residues within a protein structure.

The effects of DEPC modification on various proteins and peptides have been extensively documented in research. These findings provide a clear picture of the chemical transformations and their consequences.

Interactive Data Table: Research Findings on DEPC Modification of Histidine

| Protein/Peptide Studied | Key Findings | Analytical Methods Used | Reference |

| Peptidyl-tRNA hydrolase (Pth) | Modification of His20 by DEPC resulted in loss of hydrolytic activity, indicating it is a critical catalytic residue. The stoichiometry of inhibition was approximately one mole of DEPC per mole of enzyme. | Site-directed mutagenesis, stopped-flow kinetics, chemical modification with DEPC. | |

| Prostaglandin H synthase | DEPC inactivated both cyclooxygenase and peroxidase activities. One essential histidine residue was identified for cyclooxygenase activity. | Chemical modification with [14C]DEPC, UV-visible spectroscopy. | nih.gov |

| p-Hydroxybenzoate hydroxylase | Inactivation by DEPC was biphasic, modifying four of nine histidine residues. Two histidines were found to be essential for NADPH binding. | Pseudo-first-order kinetics, UV-visible spectroscopy, hydroxylamine reactivation. | nih.gov |

| Rieske Protein from Thermus thermophilus | DEPC modified the ligating His154 residue, as well as non-ligating histidines and surface-exposed lysines. The modification also led to the reduction of the [2Fe-2S] cluster. | UV-visible spectroscopy, circular dichroism, EPR spectroscopy, mass spectrometry. | acs.orgfigshare.com |

| Amyloid-β (Aβ) peptides | DEPC modified five residues in Aβ1-42, including three histidine residues. Cu(II) ions offered partial protection against modification. | MALDI-TOF MS, ESI Q-TOF MS/MS. | nih.gov |

Metabolic Interconnections and Physiological Significance of Histidine

Histidine Biosynthesis Pathways and Regulatory Mechanisms

The synthesis of the essential amino acid L-histidine is a complex, multi-step process that is not present in humans, who must obtain it from their diet. wikipedia.org However, in organisms that can produce it, such as bacteria, archaea, lower eukaryotes, and plants, the pathway is highly conserved and serves as a critical link between several major metabolic routes. researchgate.netbioone.orgnih.gov

Precursors and Enzymatic Steps in Histidine Anabolism

The biosynthesis of histidine is an energy-intensive, unbranched pathway consisting of ten enzymatic reactions. nih.gov It begins with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov PRPP itself is derived from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. atamanchemicals.com

The initial and rate-determining step is catalyzed by ATP-phosphoribosyltransferase (HisG), which condenses ATP and PRPP to form phosphoribosyl-ATP. wikipedia.orgnih.gov This enzyme is a key regulatory point, subject to feedback inhibition by the final product, L-histidine. wikipedia.orgbioone.org The presence of ATP activates this first enzyme, highlighting the energy requirement of the pathway. wikipedia.org

Subsequent enzymatic steps, often carried out by multifunctional enzymes, progressively modify the precursor molecule. wikipedia.orgnih.gov For instance, in E. coli and Salmonella typhimurium, a single gene product can catalyze multiple reactions. wikipedia.orgnih.gov The pathway involves a series of intermediates, including phosphoribosyl-AMP, imidazole (B134444) glycerol (B35011) phosphate, and L-histidinol phosphate. wikipedia.orgnih.gov The final two steps involve the oxidation of L-histidinol to L-histidinal and then to L-histidine, both catalyzed by histidinol (B1595749) dehydrogenase (HisD). nih.gov This dual-step catalysis by a single enzyme is thought to prevent the decomposition of the unstable L-histidinal intermediate. nih.gov

The atoms that constitute the final histidine molecule are sourced from different precursors: the carbon backbone and two carbons of the imidazole ring come from PRPP, the amino group from glutamate (B1630785), and the remaining nitrogen and carbon atoms of the imidazole ring are derived from glutamine and ATP, respectively. nih.gov

Table 1: Key Enzymes in Histidine Biosynthesis

| Enzyme | Abbreviation | Function | Regulation |

|---|---|---|---|

| ATP-phosphoribosyltransferase | HisG | Catalyzes the first and rate-limiting step: condensation of ATP and PRPP. | Feedback inhibition by L-histidine. wikipedia.orgbioone.org |

| Histidinol-phosphate aminotransferase | HisC | Catalyzes the transamination of imidazole acetol-phosphate to L-histidinol phosphate. nih.gov | - |

| Histidinol dehydrogenase | HisD | Catalyzes the final two oxidation steps, converting L-histidinol to L-histidine. nih.gov | - |

Interplay with Other Metabolic Pathways

Histidine biosynthesis is intricately connected with several other fundamental metabolic pathways, most notably purine (B94841) and thiamine (B1217682) biosynthesis. nih.govnih.gov The precursor PRPP is also a crucial substrate for the synthesis of purines, pyrimidines, and the pyridine (B92270) nucleotide cofactors NAD and NADP. bioone.org

The link to purine metabolism is particularly significant. The fifth step of histidine biosynthesis, catalyzed by imidazole-glycerol-phosphate synthase (a complex of HisH and HisF proteins), produces 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) as a byproduct, which is an intermediate in the de novo purine biosynthetic pathway. nih.govmdpi.com This direct connection means that the metabolic flux through both pathways can influence each other. nih.govasm.org For example, an accumulation of AICAR, which can occur if its utilization in the purine pathway is blocked, has been shown to inhibit thiamine synthesis. nih.gov Conversely, the addition of histidine can alleviate this inhibition by reducing the flux through its own biosynthetic pathway, thereby lowering AICAR production. nih.gov

Furthermore, the regulation of histidine biosynthesis is tied to the general nitrogen control mechanism in some organisms. bioone.org This system coordinates the expression of genes for amino acid and purine biosynthesis in response to amino acid availability. bioone.org

Histidine Catabolism and its Physiological Outcomes

The breakdown of histidine is a significant metabolic process that leads to the formation of several physiologically important molecules. The primary catabolic route converts histidine to glutamate, while a secondary pathway leads to the production of the bioactive amine, histamine (B1213489). mdpi.com

Major Degradation Routes: Urocanate Pathway to Glutamate

The main pathway for histidine degradation occurs primarily in the liver and the stratum corneum of the skin. mdpi.com This pathway involves a series of four enzymatic steps that ultimately convert histidine into glutamate.

Histidase (Histidine ammonia-lyase): The first step is the non-oxidative deamination of histidine by histidase, which removes an amino group to form urocanic acid (urocanate) and ammonia. wikipedia.orgmdpi.com

Urocanase: Urocanase then hydrates urocanate to form 4-imidazolone-5-propionate. wikipedia.orgmdpi.com

Imidazolonepropionase: This enzyme hydrolyzes the imidazolone (B8795221) ring of 4-imidazolone-5-propionate to produce N-formiminoglutamate (FIGLU). wikipedia.orgmdpi.com

Glutamate formiminotransferase: In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate (THF), yielding glutamate and 5-formiminotetrahydrofolate. wikipedia.org

The expression of histidase is regulated by the availability of histidine, increasing with high protein intake. mdpi.com This pathway is highly conserved across bacteria and eukaryotes. mdpi.comfrontiersin.org

Table 2: Enzymes of the Urocanate Pathway

| Enzyme | EC Number | Reaction Catalyzed |

|---|---|---|

| Histidase (Histidine ammonia-lyase) | 4.3.1.3 | Histidine → Urocanate + NH₃ wikipedia.orgmdpi.com |

| Urocanase | 4.2.1.49 | Urocanate + H₂O → 4-Imidazolone-5-propionate wikipedia.orgmdpi.com |

| Imidazolonepropionase | 3.5.2.7 | 4-Imidazolone-5-propionate + H₂O → N-Formiminoglutamate wikipedia.orgmdpi.com |

| Glutamate formiminotransferase | 2.1.2.5 | N-Formiminoglutamate + Tetrahydrofolate → Glutamate + 5-Formiminotetrahydrofolate wikipedia.org |

Formation of Biologically Active Amines from Histidine

A crucial metabolic fate of histidine is its decarboxylation to form histamine, a potent biogenic amine with diverse physiological roles. nih.govfrontiersin.org This conversion is catalyzed by the enzyme histidine decarboxylase (HDC), which requires pyridoxal (B1214274) phosphate (a form of vitamin B6) as a cofactor. nih.govyoutube.com

Histamine is synthesized and stored in various cells, including mast cells, basophils, enterochromaffin-like (ECL) cells in the stomach, and histaminergic neurons in the brain. nih.govfrontiersin.org In these cells, it is stored in granules and released in response to specific stimuli. frontiersin.org Histamine acts as a critical mediator in allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter involved in functions like the sleep-wake cycle, appetite, and memory. nih.govfrontiersin.orgyoutube.com The synthesis of histamine is a rate-limiting step, and the activity of HDC can be influenced by the availability of histidine. nih.govfrontiersin.org

Contribution of Histidine Metabolism to Cellular Homeostasis

The catabolism of histidine plays a vital role in maintaining cellular homeostasis, particularly through its connection to central energy metabolism. The glutamate produced from the urocanate pathway can be further metabolized to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgatamanchemicals.com This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which is essential for sustained energy production and for providing precursors for other biosynthetic pathways. libretexts.orgfrontiersin.orgnih.gov

By feeding into the TCA cycle, histidine degradation contributes to the cell's ability to generate ATP through oxidative phosphorylation. frontiersin.org This link is particularly important in tissues with high energy demands. The coordination between amino acid metabolism, the TCA cycle, and oxidative phosphorylation is a key mechanism for cells to adapt to various physiological and stress conditions. frontiersin.org Furthermore, the involvement of tetrahydrofolate in the final step of histidine catabolism connects this pathway to one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential biomolecules. researchgate.net

Broader Physiological Functions of Histidine and Histidine-Containing Molecules

Histidine is an essential amino acid distinguished by its imidazole side chain. This unique functional group confers a range of chemical properties that are critical for numerous biological processes, from maintaining pH balance to facilitating enzymatic reactions and managing metal ions.

Proton Buffering Capacity and pH Regulation in Biological Systems

The ability of biological systems to maintain a stable pH is paramount for cellular function and viability. Histidine and histidine-containing compounds are primary contributors to this homeostatic process, largely due to the chemical nature of the imidazole ring.

This buffering capacity is vital in various tissues and systems:

In Blood: Hemoglobin is rich in histidine residues. derangedphysiology.com In its deoxygenated state, the pKa of these residues increases, enhancing their ability to accept protons. This phenomenon, part of the Bohr effect, is crucial for transporting carbon dioxide from tissues to the lungs. As CO2 dissolves to form carbonic acid (and subsequently protons), the histidine residues in hemoglobin buffer the blood, preventing acidosis. nih.gov

In Muscle Tissue: During intense anaerobic exercise, muscles produce a significant amount of lactic acid, leading to a drop in intracellular pH that can impair enzyme function and cause fatigue. msu.ru Vertebrate muscles, particularly fast-twitch fibers adapted for anaerobic performance, contain high concentrations of histidine-containing dipeptides like carnosine, anserine, and balenine. researchgate.netnih.gov These molecules serve as major intracellular buffers, stabilizing pH and enhancing the capacity for anaerobic exercise. msu.ruresearchgate.net Studies show a high correlation between the concentration of these histidine-related compounds and the muscle's buffering capacity. researchgate.net

| Histidine-Containing Molecule | Biological System | Buffering Role | Approximate pKa of Imidazole Group |

|---|---|---|---|

| Histidine Residues in Hemoglobin | Blood | Buffers protons produced from CO2 transport, contributing to the Bohr effect. | ~6.8 (in deoxygenated state) derangedphysiology.com |

| Carnosine (β-alanyl-L-histidine) | Skeletal Muscle, Brain | Acts as a primary intracellular buffer against acid produced during anaerobic glycolysis. researchgate.netnih.gov | ~6.83 |

| Anserine (β-alanyl-N-methylhistidine) | Skeletal Muscle (especially in birds), Brain | Contributes to intracellular buffering capacity, similar to carnosine. msu.runih.gov | ~7.04 |

| Free L-histidine | Muscle tissue of some fish (e.g., tuna) | Provides significant buffering capacity in species with high anaerobic metabolism. msu.ru | ~6.0 |

Metal Ion Chelation and Redox Regulation

The nitrogen atoms in the imidazole ring of histidine are excellent electron donors, making histidine a highly effective chelator of divalent metal ions. nih.gov This ability to bind metals is fundamental to the structure and function of a vast number of proteins and has significant implications for redox regulation.

Histidine residues are critical for coordinating with metal ions such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), and nickel (Ni²⁺). mdpi.comrsc.org This interaction is pH-dependent, as the imidazole nitrogen must be deprotonated to bind the metal. mdpi.com

Structural Roles: Many proteins require metal ions as cofactors to maintain their correct three-dimensional structure. A prominent example is the "zinc finger" motif found in numerous transcription factors, where histidine and/or cysteine residues coordinate with a zinc ion to stabilize a small protein domain essential for binding to DNA. nih.gov

Functional Roles: In metalloenzymes, the coordinated metal ion often participates directly in the catalytic reaction. In hemoglobin and myoglobin, an iron ion is coordinated by a histidine residue, enabling the reversible binding of oxygen. atamanchemicals.com In the enzyme carbonic anhydrase, a zinc ion bound to three histidine residues is essential for the rapid conversion of carbon dioxide and water to bicarbonate and protons. nih.govwikipedia.org

Redox Regulation and Antioxidant Activity: By chelating redox-active metals like copper and iron, histidine can prevent them from participating in harmful Fenton reactions, which generate highly destructive hydroxyl radicals. mdpi.comnih.gov This chelating mechanism is a key aspect of histidine's antioxidant properties. mdpi.com Histidine and histidine-containing peptides can form stable complexes with copper ions, reducing their capacity to catalyze the formation of free radicals and protecting cells from copper-induced oxidative stress. nih.govmdpi.com Studies have shown that histidine is an effective scavenger of hydroxyl radicals, largely through this metal-chelating mechanism. mdpi.com

| Metal Ion | Example of Histidine-Containing Protein/Molecule | Physiological Significance of Chelation |

|---|---|---|

| Zinc (Zn²⁺) | Zinc-finger proteins, Carbonic anhydrase, Histidine-rich proteins nih.govwikipedia.org | Structural stability for DNA binding; catalytic activity; metal homeostasis. nih.gov |

| Copper (Cu²⁺) | Hemocyanin, Superoxide dismutase, His-Leu dipeptide acs.orgcnr.it | Oxygen transport in some invertebrates; antioxidant defense; potential role in copper transport. mdpi.com |

| Iron (Fe²⁺/Fe³⁺) | Hemoglobin, Myoglobin, Cytochromes | Reversible oxygen binding and transport; electron transfer in cellular respiration. atamanchemicals.commdpi.com |

| Nickel (Ni²⁺) | Urease, Histidine-rich peptides mdpi.comrsc.org | Enzymatic catalysis in some organisms; protection against nickel toxicity. nih.gov |

Role in Cellular Signaling and Enzymatic Catalysis

The unique chemical properties of histidine's imidazole side chain make it a versatile and frequently utilized residue in the active sites of enzymes and in cellular signaling pathways. rsc.orgcreative-proteomics.com

Enzymatic Catalysis: Histidine is a key component of the "catalytic triad" found in many hydrolase enzymes, such as serine proteases (e.g., chymotrypsin, trypsin). wikipedia.org In this arrangement, an aspartate residue orients the histidine, which then acts as a general base to accept a proton from a serine or cysteine residue. wikipedia.org This abstraction of a proton activates the serine/cysteine, turning it into a potent nucleophile that attacks the substrate. wikipedia.org The ability of histidine to act as both a proton donor and acceptor (a general acid-base catalyst) at physiological pH makes it indispensable for many enzymatic reactions. atamanchemicals.com

Cellular Signaling: Histidine phosphorylation is a cornerstone of signal transduction in bacteria, archaea, fungi, and plants. nih.gov This process is central to "two-component systems," where a sensor histidine kinase autophosphorylates on a conserved histidine residue in response to an environmental signal. wikipedia.orgnih.gov The phosphate group is then transferred to an aspartate residue on a partner protein called a response regulator, which in turn elicits a specific cellular response, such as changes in gene expression or chemotaxis. nih.govdrug-dev.com While the role of histidine phosphorylation as a primary signaling mechanism in mammalian cells is less established and subject to ongoing research, its importance in non-animal kingdoms is undisputed. drug-dev.comuu.nl

Advanced Methodologies for Pth Histidine Research and Analysis

Analytical Techniques for Phenylthiohydantoin (PTH)-Amino Acid Derivatives

The identification of PTH-amino acid derivatives is the cornerstone of Edman degradation, a classic method for determining the N-terminal sequence of proteins and peptides. abcam.com The process involves sequentially cleaving amino acids and converting them into stable PTH derivatives for analysis. abcam.com

High-Performance Liquid Chromatography (HPLC) for Pth-Amino Acid Separation and Quantification in Protein Sequencing

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for identifying the PTH-amino acid produced at each cycle of Edman degradation. researchgate.netspringernature.com Modern automated protein sequencers are typically equipped with on-line HPLC systems for immediate analysis. researchgate.netspringernature.com The identification relies on two primary factors: achieving sufficient resolution to separate each PTH-amino acid from the others and matching the elution time of the unknown derivative with that of a known standard. springernature.com

The effectiveness of the separation is determined by the choice of the HPLC column (commonly a C18 reversed-phase column), the composition of the mobile phase, and the elution program (gradient or isocratic). springernature.comnih.gov While gradient elution is common, isocratic systems, which use a constant mobile phase composition, can offer more stable baselines and enhanced reproducibility, which is particularly advantageous for high-sensitivity analyses. core.ac.uk Researchers have developed various HPLC methods to optimize the separation of the 20 common PTH-amino acids, often achieving analysis times of around 7-11 minutes with high sensitivity. researchgate.net

Challenges in HPLC analysis include co-elution with by-products of the Edman chemistry, such as diphenylurea (DPU), which can interfere with the identification of certain residues like PTH-tryptophan. researchgate.net The inherent instability of some PTH derivatives, like those of serine and threonine, can also lead to lower recovery rates and complicate quantification.

Application of PTH-L-histidine Hydrochloride Standards in Amino Acid Sequence Analysis

The accurate identification of PTH-amino acids by HPLC is fundamentally dependent on comparing the retention time of an unknown peak to that of a known, purified standard. springernature.com For this reason, high-purity standards for each PTH-amino acid, including PTH-L-histidine hydrochloride, are essential for calibrating HPLC systems and validating sequencing results. alphalabs.co.ukfujifilm.com

Commercial PTH-amino acid mixture standards, containing known quantities of all 20 common derivatives, are used for peak identification and system calibration. alphalabs.co.uk The use of these standards ensures that the elution position of each derivative is known under the specific chromatographic conditions being used. springernature.com This is straightforward for the standard amino acids but becomes more complex for post-translationally modified residues, which may not have readily available standards. springernature.com

PTH-L-histidine can be challenging to analyze due to its polar imidazole (B134444) group, which affects its chromatographic behavior. In some protocols, it requires specific pH adjustments for efficient recovery and may be identified using specialized reagents like the Pauly reagent, which produces a colorimetric reaction with the imidazole ring. The stability of standards is also critical; PTH-L-histidine hydrochloride standards are typically stored at cool temperatures (2-10°C) to ensure their integrity. fujifilm.com

Characterization of Histidine-Specific Modifications in Complex Biological Matrices

The characterization of modifications to histidine residues within proteins is a complex analytical challenge. These modifications, such as phosphorylation, are often transient and occur at low stoichiometry, requiring highly sensitive and specific detection methods. This section primarily addresses methodologies related to Parathyroid Hormone (PTH) and its fragments, as well as general protein modifications.

Immunochemical and Mass Spectrometric Assays for Specific PTH Fragments (e.g., LC-MS/MS-based PTH assays utilizing C-terminal antibodies and tryptic peptides)

The measurement of Parathyroid Hormone (PTH) and its circulating fragments is vital for diagnosing and managing disorders of calcium metabolism, particularly in the context of chronic kidney disease. researchgate.netnih.gov Over the years, assays have evolved from first-generation immunoassays to more specific and sophisticated mass spectrometry-based methods. thermofisher.com

Immunoassays:

Second-Generation Assays: These "sandwich" immunoassays use two antibodies: a "capture" antibody that binds to the C-terminal region (e.g., amino acids 39-84) and a "reporter" antibody targeting an N-terminal portion (e.g., amino acids 12-24). nih.gov While designed to measure full-length, biologically active PTH (1-84), they can cross-react with certain N-terminally truncated fragments. researchgate.net

Third-Generation Assays: To improve specificity, these assays employ a capture antibody targeting the very beginning of the N-terminus (e.g., the first four amino acids), theoretically detecting only the full-length hormone. oup.com

Mass Spectrometry (MS)-Based Assays: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a reference method due to its superior specificity compared to immunoassays. nih.govoup.com A common workflow involves:

Immunocapture: The sample (e.g., serum) is enriched for PTH and its fragments using an immobilized antibody, often one that targets the C-terminal region. nih.govoup.com This step isolates the target peptides from the highly complex blood matrix. researchgate.net

Tryptic Digestion: The captured proteins are cleaved into smaller, more manageable peptides using the enzyme trypsin. oup.com Trypsin cuts after lysine (B10760008) (K) and arginine (R) residues. oup.com

LC-MS/MS Analysis: The resulting tryptic peptides are separated by liquid chromatography and analyzed by the mass spectrometer. Specific peptides are selected and fragmented to confirm their sequence, allowing for unambiguous identification and quantification of different PTH forms. For example, the tryptic peptide SVSEIQLMHNLGK (residues 1-13) is often used as a surrogate to quantify full-length PTH(1-84). nih.govresearchgate.net

This LC-MS/MS approach allows for the differentiation of various PTH fragments that may interfere with traditional immunoassays, providing a more accurate physiological picture. nih.govoup.com However, challenges remain, including lower analytical sensitivity compared to immunoassays and the influence of the capture antibody on which fragments are measured. oup.com

| Assay Generation | Methodology | Primary Target | Key Limitation | Reference |

|---|---|---|---|---|

| Second Generation ("Intact") | Two-site sandwich immunoassay (N- and C-terminal antibodies) | Full-length PTH(1-84) | Cross-reactivity with large, inactive N-terminally truncated fragments. | nih.govresearchgate.net |

| Third Generation ("Bio-intact") | Two-site sandwich immunoassay (extreme N-terminal and C-terminal antibodies) | Full-length PTH(1-84) only | May not offer significant superiority over 2nd-gen assays in some clinical settings; can detect modified, inactive forms. | oup.com |

| LC-MS/MS | Immunocapture followed by tryptic digestion and mass spectrometry | Specific tryptic peptides corresponding to PTH(1-84) and various fragments | Requires sophisticated instrumentation and expertise; lower throughput than immunoassays. | nih.govresearchgate.netoup.com |

Quantitative Measurement of Protein Histidine Phosphorylation in vitro

Histidine phosphorylation is a critical post-translational modification involved in signaling pathways, yet it is notoriously difficult to study because the phosphohistidine (B1677714) bond (P-N) is unstable in acidic conditions. nih.govresearchgate.net This lability means it is often lost during standard protein analysis protocols. researchgate.net

A quantitative, filter-based method has been developed to measure protein histidine kinase activity by tracking the incorporation of radioactive phosphate (B84403) (³²P) from [γ-³²P]ATP into a protein substrate. nih.gov The key to this method is exploiting the differential chemical stability of various phosphoamino acids:

Phosphoserine and Phosphothreonine: Labile under alkaline (alkali) conditions.

Phosphohistidine: Stable in alkali but labile in acid.

Phosphotyrosine: Stable in both alkali and acid.

By treating samples with alkali and acid and measuring the remaining radioactivity at each step, the amount of phosphate incorporated specifically into histidine can be calculated. nih.gov This technique allows for rapid screening of multiple samples, calculation of specific kinase activity, and kinetic analysis of the phosphorylation reaction. nih.gov Other methods to study histidine phosphorylation include the use of specific antibodies and advanced mass spectrometry techniques designed to preserve the labile modification. tulane.eduacs.org For instance, a combination of electrospray ionization mass spectrometry (ESI-MS) and element mass spectrometry with phosphorus detection (ICPMS) has been used to quantitatively characterize the phosphorylation of histidine-48 in the chemotaxis protein CheA. acs.org

Bioanalytical Approaches for Studying PTH-Histidine Interactions

Studying the interactions of this compound—whether referring to the Phenylthiohydantoin derivative or a histidine residue within Parathyroid Hormone—with other molecules requires a range of bioanalytical techniques.

For Phenylthiohydantoin-histidine , interaction studies are less common, as its primary role is as an analytical product in sequencing. However, the properties of the histidine residue itself are of great interest. The imidazole side chain of histidine is crucial for protein structure and function, participating in proton transfer, metal ion coordination, and enzymatic catalysis. chinesechemsoc.org

For Parathyroid Hormone , understanding its interaction with the PTH receptor (PTHR1) is fundamental to endocrinology. nih.gov Histidine residues within the PTH peptide can be critical for this binding and subsequent signaling. Bioanalytical methods used to study these protein-receptor interactions include:

Competitive Binding Assays: These assays measure how well a ligand (e.g., a modified PTH analog) competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. nih.gov

Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the proximity between a fluorescently tagged PTH ligand and its receptor. sci-hub.st

Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass on a sensor surface as molecules bind and dissociate, allowing for the real-time determination of kinetic parameters like association and dissociation rate constants.

Aptamer-Based Assays: Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected to bind with high specificity to target proteins like PTH. sci-hub.st These can be integrated into various platforms, including microfluidic devices and fluorescent sensors, to detect and quantify the target or study its interactions. sci-hub.st

Computational tools, including molecular dynamics simulations, are also employed to model the interactions between peptides and surfaces or receptors at a molecular level, providing insights that complement experimental data. acs.org

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Competitive Binding | Measures the ability of an unlabeled ligand to displace a labeled ligand from a receptor. | Determining the binding affinity of PTH analogs to the PTH receptor. | nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules when in close proximity. | Detecting aptamer-target binding by observing changes in fluorescence. | sci-hub.st |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on a sensor chip upon molecular binding. | Measuring the real-time kinetics of protein-protein interactions. | |

| Aptamer-Based Biosensors | Utilizes the specific binding of nucleic acid aptamers to their targets. | Capturing and detecting specific proteins from complex samples using aptamer-functionalized surfaces. | sci-hub.st |

| Molecular Dynamics (MD) Simulations | Computational simulation of the physical movements of atoms and molecules. | Investigating the binding behavior of biomolecules to surfaces at a molecular level. | acs.org |

Site-Directed Mutagenesis for Functional Characterization of Histidine Residues

Site-directed mutagenesis is a cornerstone technique for elucidating the functional importance of specific amino acid residues within a protein. By systematically replacing a histidine residue with another amino acid, researchers can observe the resulting changes in protein activity, stability, and interaction with other molecules. This approach has been pivotal in understanding the role of histidine in various enzymes, including those involved in the hydrolysis of peptidyl-tRNA.

In the context of peptidyl-tRNA hydrolase (Pth), an essential enzyme that recycles tRNA, site-directed mutagenesis has been employed to investigate the catalytic mechanism. nih.govacs.org Studies on Escherichia coli Pth have focused on a critical histidine residue at position 20 (His20). nih.govacs.orgresearchgate.net To probe its function, a mutant enzyme, His20Asn Pth, was created where the histidine was replaced with asparagine. nih.govacs.org While this mutation rendered the enzyme incapable of hydrolyzing its substrate, it did not affect its ability to bind to peptidyl-tRNA. nih.govacs.orgresearchgate.net This finding strongly suggests that His20 is directly involved in the catalytic step of the hydrolysis reaction rather than in substrate recognition and binding. nih.govacs.org

Further investigations have utilized site-directed mutagenesis on other conserved residues within Pth to map the active site. researchgate.net In addition to His20, residues such as Asp93 and His113 have been targeted for substitution to assess their contribution to enzymatic function. researchgate.net These comprehensive mutagenesis studies, often coupled with in vivo activity assays, provide a detailed picture of the residues crucial for the enzyme's catalytic and structural integrity. researchgate.net

Table 1: Key Histidine Residues and their Functional Roles Determined by Site-Directed Mutagenesis

| Protein/Enzyme | Histidine Residue | Mutation | Observed Effect | Implied Function of Histidine |

|---|---|---|---|---|

| E. coli Peptidyl-tRNA Hydrolase (Pth) | His20 | His20Asn | Loss of hydrolytic activity, retained substrate binding nih.govacs.org | Catalytic base in hydrolysis nih.govacs.org |

| Aryl-alcohol Oxidase | His502 | - | Loss of activity csic.es | Essential for catalysis csic.es |

| Aryl-alcohol Oxidase | His546 | - | Loss of activity csic.es | Essential for catalysis csic.es |

| Haemonchus contortus Hc-DAF-22 | His299 | - | 33% reduction in thiolase activity frontiersin.org | Contributes to enzyme activity frontiersin.org |

Stopped-Flow Kinetic Measurements of Enzyme-Substrate Interactions Involving Histidine (e.g., Peptidyl-tRNA Hydrolase)

To complement the functional insights gained from site-directed mutagenesis, stopped-flow kinetic measurements provide a real-time view of enzyme-substrate interactions. This technique allows for the observation of rapid pre-steady-state kinetics, offering a detailed understanding of the individual steps in an enzymatic reaction, such as substrate binding and product release.

In the study of E. coli peptidyl-tRNA hydrolase (Pth), stopped-flow fluorescence measurements were instrumental in dissecting the role of His20. nih.govacs.orgresearchgate.net These experiments confirmed that the His20Asn mutant enzyme could still bind to its peptidyl-tRNA substrate, as a change in fluorescence indicative of binding was observed. nih.govacs.org However, the subsequent catalytic step leading to hydrolysis was absent, providing dynamic evidence for His20's role as the catalytic base. nih.govacs.org

Table 2: Kinetic and Chemical Modification Data for E. coli Pth

| Parameter | Value | Significance |

|---|---|---|

| pKa of essential residue (from DEPC modification) | 6.3 nih.govacs.org | Consistent with the pKa of a histidine residue, implicating it as the catalytic base. |

Development of Histidine-Targeting Ligands and Peptide Analogs for Functional Probes

The unique chemical properties of the histidine imidazole side chain make it an attractive target for the development of specific ligands and peptide analogs. These molecules can serve as functional probes to study protein interactions, modulate protein activity, and even act as potential therapeutic agents. The development of such probes often relies on exploiting the nucleophilicity of the imidazole ring. researchgate.netnih.gov

Recent strategies have focused on developing covalent inhibitors that target histidine residues. nih.govacs.org While cysteine has traditionally been the primary target for covalent drugs, the relative abundance of histidine in protein binding sites makes it a promising alternative. nih.govacs.org The imidazole side chain is generally unprotonated at physiological pH, which enhances its nucleophilicity and facilitates reactions with electrophilic probes. nih.govacs.org

For instance, novel stapled peptides have been designed to covalently target His252 in the anti-apoptotic protein hMcl-1. nih.govacs.org These peptides incorporate an electrophile that can form a covalent bond with the histidine residue, leading to irreversible inhibition of the protein's function. nih.govacs.org This approach not only provides a powerful tool for studying the role of specific histidine residues but also opens up new avenues for drug discovery. nih.govacs.org

Furthermore, visible-light-promoted C-H alkylation has emerged as a chemoselective method for modifying histidine residues in peptides. researchgate.net This technique allows for the precise installation of functional groups onto the imidazole ring, creating modified peptides that can be used to probe biological systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Histidine pKa and Tautomer Population Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying proteins at the atomic level. It is particularly well-suited for characterizing the local environment and chemical properties of individual histidine residues within a protein. nih.govsigmaaldrich.com NMR can be used to determine the site-specific pKa values of histidine side chains and the populations of their different tautomeric states (Nδ1-H and Nε2-H). nih.govsigmaaldrich.comnih.gov

The pKa of a histidine residue is highly sensitive to its local electrostatic environment. haverford.edu By monitoring the chemical shifts of the imidazole ring protons or carbons as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined. haverford.edu Deviations of a histidine's pKa from its value in a free amino acid (typically around 6.5-7.0) can provide insights into its involvement in salt bridges, hydrogen bonds, or catalytic activity. haverford.edu

NMR has also been instrumental in studying the tautomeric state of histidine residues. nih.govsigmaaldrich.comnih.gov The relative populations of the Nδ1-H and Nε2-H tautomers can be determined by measuring specific NMR parameters, such as one-bond scalar couplings between protons and carbons in the imidazole ring. nih.govsigmaaldrich.com This information is crucial for understanding hydrogen bonding networks and the role of histidine as a proton donor or acceptor in enzymatic reactions. nih.gov

Advanced NMR techniques, such as those based on chemical exchange saturation transfer (CEST), have enabled the study of histidine residues in transient, low-population "invisible" protein states. nih.govsigmaaldrich.com This allows for the characterization of histidine properties not just in the ground state but also in functionally important intermediate states, providing a more complete picture of the protein's energy landscape and functional cycle. nih.govsigmaaldrich.com

Table 3: NMR-Derived Properties of Histidine Residues

| Protein/System | Histidine Residue(s) | Measured Parameter | Finding | Significance |

|---|---|---|---|---|

| Colicin E7 immunity protein (invisible folding intermediate) | H40, H47 | pKa | 6.9 ± 0.3 nih.gov | Suggests exposure to solvent in the intermediate state. nih.gov |

| Colicin E7 immunity protein (invisible folding intermediate) | H47 | Tautomer population (ε/δ) | 3:1 nih.gov | Similar to the free amino acid, further supporting solvent exposure. nih.gov |

Emerging Research Avenues and Future Directions in Pth Histidine Studies

Exploration of Novel Histidine Modifications and Their Biological Roles

The biological activity of proteins is often modulated by post-translational modifications (PTMs), and histidine is a target for several such changes. rsc.org While modifications like phosphorylation on serine, threonine, and tyrosine are well-studied, N-linked phosphorylations, such as on histidine (phosphohistidine, pHis), have been historically overlooked due to their acid-labile nature, which complicates analysis. nih.gov Future research is increasingly focused on identifying and characterizing these labile modifications on PTH and understanding their impact on receptor binding and signaling. The oxidation of histidine residues, alongside methionine and tryptophan, is another critical area. researchgate.net Studies using PTH as a model protein have shown that different oxidizing agents can selectively modify these vulnerable residues, potentially altering the hormone's conformation and function. researchgate.net

Recent advancements have also provided novel chemical tools for protein modification that could be applied to PTH. For instance, new proximity labeling systems that rapidly and selectively target histidine residues have been developed. tohoku.ac.jp These methods, which can use singlet oxygen and visible light, allow for the modification of histidine residues in minutes under physiological conditions, opening the door to studying protein-protein interactions and intracellular signal transduction involving PTH. rsc.orgtohoku.ac.jp

Table 1: Examples of Histidine Modifications and Their Potential Impact

| Modification Type | Description | Potential Biological Role in PTH | Research Focus |

|---|---|---|---|

| Phosphorylation | Addition of a phosphate (B84403) group to a histidine residue (pHis). | Regulation of PTH receptor activation and signaling pathways. nih.gov | Development of analytical methods to detect acid-labile pHis; understanding its role in PTH signaling. nih.govspringernature.com |

| Oxidation | Chemical modification of the histidine imidazole (B134444) ring by reactive oxygen species. | Alteration of PTH structure and function, potentially leading to inactivation. researchgate.net | Identifying specific oxidation products and their effect on receptor affinity and biological activity. researchgate.net |

| Bioconjugation | Covalent attachment of molecules (e.g., labels, drugs) to histidine residues. | Creation of PTH-based research tools and targeted therapeutics. rsc.org | Developing chemo-selective methods for histidine modification to explore its function. rsc.org |

Advanced Structural Biology of PTH-Histidine Interactions

Understanding the three-dimensional structure of PTH as it interacts with its receptor, PTHR1, is fundamental to deciphering its mechanism of action. technologynetworks.com Advanced structural biology techniques, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are being employed to visualize these interactions at an atomic level. plos.orgnih.gov A key area of focus is the interaction between histidine residues on the receptor and aromatic side chains on engineered PTH analogue ligands. nih.gov

Research has shown that by rationally coordinating modifications to both the peptide backbone and the side chains of PTH analogues, new and favorable aromatic-histidine interactions can be engineered. nih.gov For example, crystal structures have revealed that replacing standard amino acids with beta-amino acid versions of tryptophan or napthylalanine in a PTH peptide can create specific, affinity-enhancing interactions with a histidine residue (His114) on the surface of PTHR1. nih.gov These structural insights provide a powerful template for designing more potent and specific PTH ligands. nih.gov Future studies will likely leverage cryogenic electron microscopy (cryo-EM) to capture the dynamic conformations of the full PTH-PTHR1 complex, offering unprecedented detail into the role of specific residues like histidine in the process of receptor activation. technologynetworks.com

Computational Modeling of Histidine Dynamics and Reactivity within PTH

Computational methods are increasingly vital for exploring protein dynamics that are often difficult to capture through experimental techniques alone. diva-portal.orgmdpi.com Molecular dynamics (MD) simulations allow researchers to model the behavior of PTH and its histidine residues at an atomic scale and with high time resolution. diva-portal.org These simulations can predict conformational changes, the stability of different structures, and the reactivity of specific amino acids.

For this compound, computational models are used to study properties like tautomerization (the migration of a proton between the two nitrogen atoms of the imidazole ring) and how this affects the stability of this compound during analytical procedures like Edman degradation. Furthermore, theoretical studies using approaches like Symmetry-Adapted Perturbation Theory (SAPT) can analyze the intricate network of interactions between histidine and surrounding water molecules, revealing how the solvent environment influences the charge and reactivity of the imidazole ring. mdpi.com Such computational insights are crucial for interpreting experimental data and for the rational design of new PTH analogues, where the dynamic behavior of histidine can be fine-tuned to achieve desired therapeutic effects. diva-portal.org

Development of High-Resolution Analytical Techniques for this compound Species

The accurate measurement of intact PTH and its numerous circulating fragments is a significant analytical challenge, complicated by the low concentrations and post-translational modifications of the hormone. nih.govoup.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool to overcome these challenges. nih.govoup.com These methods allow for the specific detection and quantification of not only the full-length PTH(1-84) but also a wide array of N-terminal, mid-region, and C-terminal fragments. nih.govthermofisher.com

A key advantage of HRMS is its ability to operate in full-scan mode, which permits the discovery of novel, previously uncharacterized PTH fragments without needing pre-existing analytical standards. nih.gov This has led to the identification of multiple new PTH fragments in circulation. nih.gov For identifying specific PTMs like the acid-labile phosphohistidine (B1677714), specialized enrichment strategies are required that avoid the acidic conditions used in standard phosphoproteomics, which would otherwise hydrolyze the modification. nih.govspringernature.com Future developments will likely focus on integrating these specialized sample preparation techniques with increasingly sensitive HRMS platforms to create a comprehensive profile of all PTH species, including those with modified histidines, in biological samples.

Table 2: Advanced Analytical Methods for PTH Analysis

| Technique | Description | Application to this compound | Key Advantages |

|---|---|---|---|

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry | Identification and quantification of intact PTH and its various fragments. oup.com | High specificity and sensitivity; ability to detect novel and post-translationally modified fragments. nih.gov |

| SRM-MSIA | Selected-Reaction Monitoring–Mass Spectrometric Immunoassay | Concurrent detection and quantification of full-length PTH and specific N-terminal variants. thermofisher.com | High sensitivity and selectivity suitable for clinical research; multiplexing capability. thermofisher.com |

| Edman Degradation with HPLC | Sequential N-terminal amino acid cleavage and identification of PTH-amino acids. | Foundational method for protein sequencing, identifying histidine at its specific position in the PTH sequence. | Provides direct sequence information. nih.gov |

| UPAX & MS/MS | Enrichment using Phos-tag-based solid phase extraction under neutral pH followed by tandem mass spectrometry. | Characterization of acid-labile phosphorylation sites, including phosphohistidine. springernature.com | Enables the study of previously "invisible" modifications like pHis. nih.gov |